(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide
CAS No.: 866130-99-6
Cat. No.: VC4587649
Molecular Formula: C18H13F6N3O3
Molecular Weight: 433.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866130-99-6 |
|---|---|
| Molecular Formula | C18H13F6N3O3 |
| Molecular Weight | 433.31 |
| IUPAC Name | (Z)-4,4,4-trifluoro-3-hydroxy-N-(4-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
| Standard InChI | InChI=1S/C18H13F6N3O3/c1-30-13-7-5-11(6-8-13)25-16(29)14(15(28)18(22,23)24)27-26-12-4-2-3-10(9-12)17(19,20)21/h2-9,28H,1H3,(H,25,29)/b15-14-,27-26? |
| Standard InChI Key | YUYAOMHOXMCEDC-MZJWZYIUSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F |
Introduction
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves reactions between appropriate precursors, such as hydrazines and carbonyl compounds, under specific conditions. For example, the synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide involved the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one in the presence of potassium carbonate .
Characterization of such compounds often involves spectroscopic methods like IR, 1H-NMR, 13C-NMR, and HR-MS, as well as single-crystal X-ray diffraction for determining the crystal structure .
Potential Applications and Research Findings
While specific research findings on (2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide are not available, compounds with similar structures are often studied for their potential biological activities or as intermediates in organic synthesis. The presence of trifluoromethyl and methoxyphenyl groups can influence the compound's physical and chemical properties, potentially affecting its reactivity and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume